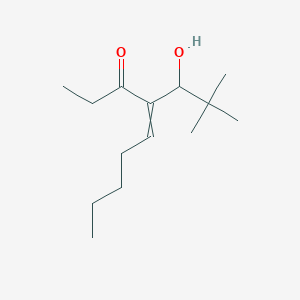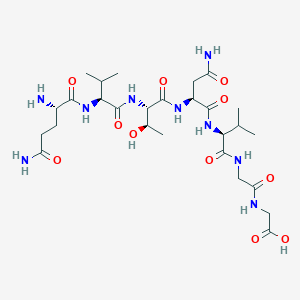
L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-丙氨酰-L-丝氨酰-L-丝氨酰甘氨酰-L-酪氨酸是一种由L-丙氨酸、L-丝氨酸、甘氨酸和L-酪氨酸组成的五肽。这种肽在各种生物过程中至关重要,在科学研究和工业中具有重要应用。
准备方法
合成路线和反应条件
L-丙氨酰-L-丝氨酰-L-丝氨酰甘氨酰-L-酪氨酸的合成通常涉及固相肽合成 (SPPS)。这种方法允许将受保护的氨基酸依次添加到锚定在固体树脂上的生长肽链上。该过程包括:
偶联反应: 每个氨基酸使用二环己基碳二亚胺 (DCC) 或 N,N'-二异丙基碳二亚胺 (DIC) 等试剂,在羟基苯并三唑 (HOBt) 等偶联添加剂存在下偶联到生长的肽链上。
脱保护: 使用三氟乙酸 (TFA) 或类似试剂除去氨基酸上的保护基团。
裂解: 使用高效液相色谱 (HPLC) 将最终肽从树脂上裂解并纯化。
工业生产方法
L-丙氨酰-L-丝氨酰-L-丝氨酰甘氨酰-L-酪氨酸等肽的工业生产通常采用自动肽合成仪,简化了 SPPS 过程。这些机器可以处理多个合成循环,确保最终产品的产量高,纯度高。
化学反应分析
反应类型
L-丙氨酰-L-丝氨酰-L-丝氨酰甘氨酰-L-酪氨酸可以发生各种化学反应,包括:
氧化: 酪氨酸残基可以被氧化形成二酪氨酸或其他氧化产物。
还原: 还原反应可以靶向肽结构中存在的二硫键。
取代: 氨基酸残基可以用其他官能团取代,以改变肽的性质。
常用试剂和条件
氧化: 过氧化氢 (H₂O₂) 或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP)。
取代: 根据所需的修饰,各种试剂,例如酰化反应的酰化剂。
形成的主要产物
氧化: 二酪氨酸、氧化丝氨酸衍生物。
还原: 具有游离硫醇基团的还原肽。
取代: 具有改变的官能团的修饰肽。
科学研究应用
L-丙氨酰-L-丝氨酰-L-丝氨酰甘氨酰-L-酪氨酸在科学研究中具有多种应用:
化学: 用作研究肽合成和修饰技术的模型肽。
生物学: 研究其在蛋白质-蛋白质相互作用和细胞信号通路中的作用。
医学: 探索其潜在的治疗应用,包括药物递送系统和基于肽的疫苗。
工业: 用于生物材料的开发,以及作为化妆品配方中的成分。
作用机制
L-丙氨酰-L-丝氨酰-L-丝氨酰甘氨酰-L-酪氨酸的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该肽可以通过与这些靶标结合来调节生物途径,影响信号转导、基因表达和蛋白质合成等细胞过程。
相似化合物的比较
类似化合物
L-丙氨酰-L-酪氨酸: 具有相似氨基酸组成但链长较短的二肽。
L-丝氨酰-L-丙氨酰-L-丝氨酰甘氨酰-L-苏氨酰-L-丙氨酸: 另一种具有不同氨基酸序列的五肽。
独特性
L-丙氨酰-L-丝氨酰-L-丝氨酰甘氨酰-L-酪氨酸因其特定的序列而独一无二,赋予其独特的结构和功能特性。其氨基酸组合允许独特的相互作用和应用,这些相互作用和应用在其他肽中看不到。
属性
CAS 编号 |
911427-99-1 |
|---|---|
分子式 |
C20H29N5O9 |
分子量 |
483.5 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H29N5O9/c1-10(21)17(30)24-15(9-27)19(32)25-14(8-26)18(31)22-7-16(29)23-13(20(33)34)6-11-2-4-12(28)5-3-11/h2-5,10,13-15,26-28H,6-9,21H2,1H3,(H,22,31)(H,23,29)(H,24,30)(H,25,32)(H,33,34)/t10-,13-,14-,15-/m0/s1 |
InChI 键 |
SFHYWVKQABZGQM-HJPIBITLSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



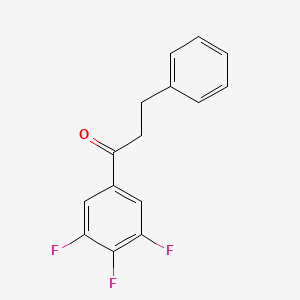
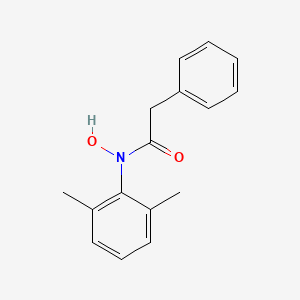
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)

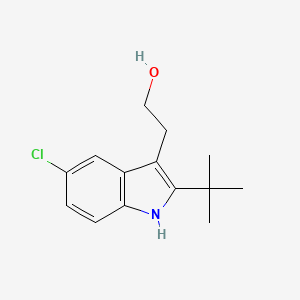
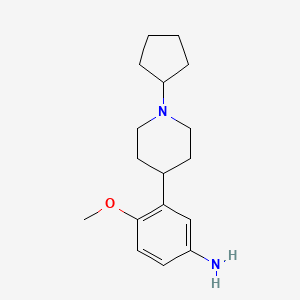
![2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione](/img/structure/B12603200.png)
![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)
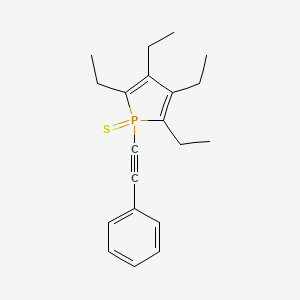
![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)

